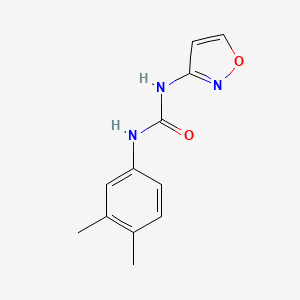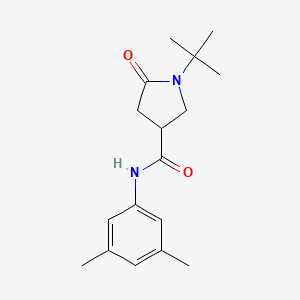![molecular formula C24H19IN2O2 B5364470 6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5364470.png)
6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone, also known as IQ-1S, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the family of quinazolinone derivatives, which have been found to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. In
Mécanisme D'action
The mechanism of action of 6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone is not fully understood, but it is believed to target a specific protein called IQGAP1, which is involved in cell proliferation and migration. By inhibiting IQGAP1, this compound can prevent cancer cells from dividing and spreading. This compound has also been found to activate the p53 pathway, which is a tumor suppressor pathway that can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has been found to have other biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which are molecules that contribute to inflammation and tissue damage. This makes this compound a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. This compound has also been found to have antiviral properties, inhibiting the replication of the hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone is its high purity and stability, which make it suitable for further research. It has also been found to have low toxicity, making it a safe candidate for preclinical studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Further research is needed to fully elucidate its mechanism of action and identify its potential side effects.
Orientations Futures
There are several future directions for research on 6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone. One area of interest is its potential as a cancer therapy. Further studies are needed to determine its efficacy in animal models and to optimize its dosing and delivery. Another area of interest is its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Finally, there is a need for further research on its mechanism of action and potential side effects, to fully understand its therapeutic potential.
Méthodes De Synthèse
6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. The hydrazone is then reacted with 2-(4-iodophenyl)acetaldehyde in the presence of a base to yield the desired product, this compound. The synthesis of this compound has been optimized to obtain high yields and purity, making it suitable for further research.
Applications De Recherche Scientifique
6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications, particularly for its anticancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. This makes it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
6-iodo-2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19IN2O2/c1-16-3-9-19(10-4-16)27-23(14-7-17-5-11-20(29-2)12-6-17)26-22-13-8-18(25)15-21(22)24(27)28/h3-15H,1-2H3/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFLBDJDUCXZKM-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5364389.png)
![N-(2-hydroxy-5-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5364394.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-4-methylbenzamide](/img/structure/B5364400.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-bromo-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5364405.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide](/img/structure/B5364420.png)
![methyl [4-(5-chloro-2-methylphenyl)-1-piperazinyl]acetate](/img/structure/B5364445.png)


![N-phenyl-5-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]-2-pyridinamine hydrochloride](/img/structure/B5364475.png)
![N-[3-(4-morpholinyl)propyl]-3-phenyl-2-propen-1-amine dihydrochloride](/img/structure/B5364490.png)



![isopropyl 2-(4-hydroxybenzylidene)-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5364505.png)